molecular formula C8H13NO2 B155798 N-Acetylcaprolactam CAS No. 1888-91-1

N-Acetylcaprolactam

Cat. No. B155798
CAS RN: 1888-91-1
M. Wt: 155.19 g/mol
InChI Key: QISSLHPKTCLLDL-UHFFFAOYSA-N
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Description

N-Acetylcysteine (NAC) is a medication with a rich history of clinical use as a mucolytic agent and as an antidote for acetaminophen (APAP) poisoning. It has been used for several decades and is known for its ability to break down mucus in the treatment of chronic bronchitis and other pulmonary diseases. NAC is also recognized for its role in replenishing glutathione levels, which is crucial for detoxification processes in the liver .

Synthesis Analysis

NAC's therapeutic potential extends beyond its traditional uses. It has been studied for its efficacy in treating psychiatric disorders such as posttraumatic stress disorder (PTSD) and substance use disorders (SUDs), where it has shown significant improvements in symptoms and cravings . The synthesis of NAC involves its role as a precursor to glutathione, modulating various pathways including glutamatergic, neurotropic, and inflammatory pathways .

Molecular Structure Analysis

The molecular structure of NAC allows it to interact with free radicals and contribute to the synthesis of reduced glutathione (GSH), an important antioxidant within the body. This interaction is crucial in combating oxidative stress, which is implicated in a variety of medical conditions, including hepatotoxicity and neuropsychiatric disorders .

Chemical Reactions Analysis

NAC's chemical reactivity is central to its therapeutic effects. It has been shown to protect against oxidative stress by directly reacting with free radicals and restoring GSH levels. This is particularly evident in the context of APAP-induced hepatotoxicity, where NAC can significantly increase GSH levels and reduce liver damage . Additionally, NAC's thiol group allows it to undergo thiol-ene reactions, which have been utilized to functionalize polymers for biomedical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of NAC, such as its bioavailability and stability, have been a focus of research to improve its therapeutic potential. For instance, encapsulating NAC in PEGylated nano-niosomes has been shown to enhance its efficacy in treating APAP-induced hepatotoxicity, suggesting that delivery systems can significantly impact the drug's performance . The pharmacokinetics of NAC have been well-characterized, with oral administration leading to peak plasma concentrations within 1 to 2 hours and a terminal half-life of approximately 6.25 hours .

Scientific Research Applications

Pharmacokinetics and Bioavailability

N-Acetylcaprolactam, often studied in the context of N-acetylcysteine (NAC), has been explored for its pharmacokinetic properties. Holdiness (1991) highlighted the absorption, distribution, and metabolism of NAC, noting its significant protein binding and potential for rapid metabolism (Holdiness, 1991).

Antioxidant Properties and Hepatoprotection

Several studies have focused on the antioxidant properties of NAC and its derivatives. Khayyat et al. (2016) demonstrated that N-acetylcysteine amide (NACA), a novel antioxidant with higher bioavailability, is more effective than NAC in protecting against acetaminophen-induced liver damage (Khayyat et al., 2016). Additionally, Tobwala et al. (2015) found that NACA was superior to NAC in combating oxidative stress in human hepatoma HepaRG cells (Tobwala et al., 2015).

Potential in Treating Neurological Complications

Bémeur et al. (2010) explored NAC's efficacy in preventing neurological complications like hepatic encephalopathy and brain edema in acute liver failure scenarios. They found that NAC's protective effects in non-acetaminophen-induced acute liver failure involved both antioxidant and anti-inflammatory mechanisms (Bémeur et al., 2010).

Cellular and Molecular Mechanisms

Luo et al. (2023) discussed the complex molecular pathways involved in acetaminophen-induced hepatotoxicity, emphasizing the crucial role of NAC in mitigating liver injury through various cellular processes (Luo et al., 2023).

Safety And Hazards

N-Acetylcaprolactam is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye irritation. It is also suspected of damaging fertility or the unborn child .

properties

IUPAC Name

1-acetylazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-7(10)9-6-4-2-3-5-8(9)11/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISSLHPKTCLLDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062041
Record name 2H-Azepin-2-one, 1-acetylhexahydro-
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Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetylcaprolactam

CAS RN

1888-91-1
Record name Acetylcaprolactam
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Record name N-Acetylcaprolactam
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Record name N-Acetylcaprolactam
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Record name 2H-Azepin-2-one, 1-acetylhexahydro-
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Record name 2H-Azepin-2-one, 1-acetylhexahydro-
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Record name N-acetylhexanelactam
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Record name N-ACETYLCAPROLACTAM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
265
Citations
C Alberti, R Figueira, M Hofmann, S Koschke… - …, 2019 - Wiley Online Library
… produce as building block N-acetylcaprolactam have been set up… -life Nylon 6 to N-acetylcaprolactam under solvent-less conditions… The product N-acetylcaprolactam was converted to ϵ-…
RP Scelia, SE Schonfeld… - Journal of Applied …, 1964 - Wiley Online Library
… Among the better cocatalysts for this reaction are acyl corn pound^^^^^^^^^ and isocyanates.12-17,18 Usually, N-acetylcaprolactam or phenylisocyanate are the specific specie used …
Number of citations: 21 onlinelibrary.wiley.com
M Jörg, A Ghoneim, G Turky… - Physics and Chemistry …, 1995 - Taylor & Francis
The dielectric spectrum has been measured between some MHz and 72 GHz for the following 14 pure liquids at 20C: N, N-Di(methyl-, ethyl-, isopropyl-, butyl-, isobutyl) formamide, 1-…
Number of citations: 12 www.tandfonline.com
D Sun, J Li, Q Pan, C Hao, G Lai - Journal of Spectroscopy, 2013 - hindawi.com
… Sodium hydroxide as initiator and N-acetylcaprolactam as activator were used in the preparation of PA6/LiCl composites with variety of LiCl content. X-ray diffraction (XRD) and …
Number of citations: 2 www.hindawi.com
K Khodabakhshi, M Gilbert, P Dickens… - Advances in Polymer …, 2010 - Wiley Online Library
… N-acetylcaprolactam was used as the activator. The polymerization conditions were optimized for … choice of activator has been N-acetylcaprolactam (ACL), which was used in this work. …
Number of citations: 24 onlinelibrary.wiley.com
K Udipi, RS Davé, RL Kruse, LR Stebbins - Polymer, 1997 - Elsevier
… The initiators used in this study were isophthaloyl-biscaprolatam and N-acetylcaprolactam. The structure of isophthaloyl-bis-caprolatam and N-acetylcaprolactam are shown in Figures …
Number of citations: 147 www.sciencedirect.com
NA Al‐Awadi, T Mathew - International journal of chemical …, 1995 - Wiley Online Library
… In accounting for the reactivity of N-acetylcaprolactam, we feel that during the elimination reaction a double bond is introduced into a seven-numbered ring and this process requires …
Number of citations: 2 onlinelibrary.wiley.com
K Khodabakhshi, M Gilbert… - 2008 International …, 2008 - repositories.lib.utexas.edu
… increasing polymerization temperature results in quicker polymerization, the highest polymerization rate is achievable with 0.38g of sodium hydride and 320µl of Nacetylcaprolactam. …
Number of citations: 6 repositories.lib.utexas.edu
NE Brandukova, YS Vygodskii, LI Komarova… - Russian chemical …, 1996 - Springer
… Both CO groups of N-acetylcaprolactam are reduced with Sml 2 under similar conditions, … Key wards: samarium(H) iodide; N-phenylphthalimide, N-acetylcaprolactam, e-caprolactam, …
Number of citations: 2 link.springer.com
M Fukuda, Y Okamoto, H Sakurai - Journal of Japan Oil Chemists' …, 1976 - jstage.jst.go.jp
… acids; In the case of using N-acetylcaprolactam (1k) as a starting material, tertiary-aminotetraphosphonic acid derivative which is normally expected could not be obtained, but …
Number of citations: 1 www.jstage.jst.go.jp

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